2-(Dimethylamino)hydroquinone
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Overview
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications .
Synthesis Analysis
Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . DMAEMA can be used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers .Chemical Reactions Analysis
Kinetic investigations of the quaternization reactions of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with alkyl halides were carried out at different temperatures .Scientific Research Applications
Alzheimer's Disease Treatment
2-(Dimethylamino)hydroquinone derivatives have been studied for their potential in treating Alzheimer's disease. For instance, mixed ligand Cu2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters have shown potential for neuroprotective and neuroregenerative effects. These compounds can form complexes with neurotransmitters and attenuate Cu2+/Aβ interactions, suggesting a molecular basis for their strong metal chaperone activity and potential in promoting neuroprotective effects (Kenche et al., 2013).
Synthesis of Benzoquinones
The synthesis of 2,5-dimethylamino-1,4-benzoquinones, a close relative to 2-(Dimethylamino)hydroquinone, has been reported. These compounds have been characterized for their potential use in various applications, including as intermediates for further chemical synthesis (Yang Chang, 2012).
Photoinitiated Polymerization
In the field of polymer science, 2-(Dimethylamino)hydroquinone derivatives have been utilized in type II photoinitiated self-condensing vinyl polymerization to prepare hyperbranched polymers. This method explores the use of derivatives as inimers for the formation of hyperbranched polymers with different branching densities, demonstrating the versatility of these compounds in creating complex polymer structures (Aydogan et al., 2016).
Environmental Pollution Remediation
The degradation of 2,6-dimethyl-aniline by hydroxyl radicals, involving mechanisms that could be related to the reactivity of similar compounds like 2-(Dimethylamino)hydroquinone, has been studied. This research offers insights into the removal of pollutants using advanced oxidation processes and highlights the potential of such compounds in environmental pollution remediation (Boonrattanakij et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9(2)7-5-6(10)3-4-8(7)11/h3-5,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUNWZJAUUXNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)hydroquinone | |
CAS RN |
50564-14-2 |
Source
|
Record name | 2-(dimethylamino)benzene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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